2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane
Overview
Description
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane is a cyclic phosphate compound with the molecular formula C5H11O3P. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane can be synthesized through the reaction of dimethyl phosphite with acetone in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the cyclic phosphate ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as thiocyanatoalcohols, to form substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding phosphates.
Common Reagents and Conditions
Thiocyanatoalcohols: Used in substitution reactions to yield thiophosphate derivatives.
Oxidizing Agents: Employed in oxidation reactions to convert the compound into its oxidized forms.
Major Products Formed
Substituted Phosphates: Formed through substitution reactions with nucleophiles.
Oxidized Phosphates: Resulting from oxidation reactions.
Scientific Research Applications
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane involves its ability to undergo ring-opening polymerization, leading to the formation of poly(phosphoester)s. These polymers can interact with biological systems due to their biocompatibility and degradability, making them suitable for various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3,2-dioxaphospholane: A related compound with a similar structure but different reactivity and applications.
2-Chloro-1,3,2-dioxaphospholane: Another cyclic phosphate with distinct chemical properties and uses.
Uniqueness
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclic phosphates. Its ability to form biodegradable polymers makes it particularly valuable in biomedical and industrial applications .
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4-5(2)8-9(6-3)7-4/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVNGPSAQXCIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OP(O1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297348 | |
Record name | 2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41821-87-8 | |
Record name | NSC115667 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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